molecular formula C19H32O2 B108441 5alpha-Androstane-3beta,17alpha-diol CAS No. 5856-11-1

5alpha-Androstane-3beta,17alpha-diol

Cat. No.: B108441
CAS No.: 5856-11-1
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-YISWTCPOSA-N
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Description

5alpha-Androstane-3beta,17alpha-diol: is a steroid compound that is a major metabolite of testosterone. It exhibits androgenic activity and has been implicated as a regulator of gonadotropin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17alpha-diol typically involves the reduction of testosterone or dihydrotestosterone. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,17alpha-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Mechanism of Action

5alpha-Androstane-3beta,17alpha-diol exerts its effects by binding to androgen receptors and regulating the expression of target genes involved in androgenic activity. It also interacts with estrogen receptor beta (ERbeta), influencing various physiological processes . The compound’s mechanism of action involves modulation of the hypothalamo-pituitary-adrenal (HPA) axis and regulation of stress responses .

Comparison with Similar Compounds

Uniqueness: 5alpha-Androstane-3beta,17alpha-diol is unique due to its specific hydroxylation pattern and its dual interaction with androgen and estrogen receptors. This dual interaction allows it to modulate both androgenic and estrogenic pathways, making it a versatile compound in scientific research .

Properties

CAS No.

5856-11-1

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1

InChI Key

CBMYJHIOYJEBSB-YISWTCPOSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

5856-11-1

physical_description

Solid

Synonyms

5 alpha Androstane 3 alpha,17 beta diol
5 alpha Androstane 3 beta,17 alpha diol
5 alpha Androstane 3 beta,17 beta diol
5 alpha Androstane 3alpha,17 beta diol
5 alpha-Androstane-3 alpha,17 beta-diol
5 alpha-Androstane-3 beta,17 alpha-diol
5 alpha-Androstane-3 beta,17 beta-diol
5 alpha-Androstane-3alpha,17 beta-diol
5 Androstane 3,17 diol
5 beta Androstane 3 alpha,17 beta diol
5 beta-Androstane-3 alpha,17 beta-diol
5-Androstane-3,17-diol
5alpha Androstane 3beta,17alpha diol
5alpha-Androstane-3beta,17alpha-diol
Androstane 3,17 diol
Androstane-3,17-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane-3beta,17alpha-diol
Reactant of Route 2
5alpha-Androstane-3beta,17alpha-diol
Reactant of Route 3
5alpha-Androstane-3beta,17alpha-diol
Reactant of Route 4
5alpha-Androstane-3beta,17alpha-diol
Reactant of Route 5
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Reactant of Route 6
5alpha-Androstane-3beta,17alpha-diol

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